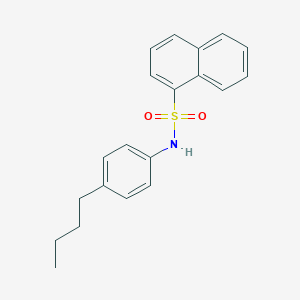
4-tert-butyl-N-(3-chloro-4-oxo-1(4H)-naphthalenylidene)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-tert-butyl-N-(3-chloro-4-oxo-1(4H)-naphthalenylidene)benzenesulfonamide, also known as BON, is a chemical compound that has been widely studied for its potential applications in scientific research. BON is a sulfonamide derivative that has shown promise in a variety of fields, including medicinal chemistry, materials science, and biochemistry. In
Aplicaciones Científicas De Investigación
4-tert-butyl-N-(3-chloro-4-oxo-1(4H)-naphthalenylidene)benzenesulfonamide has been studied for its potential applications in a variety of scientific fields. In medicinal chemistry, 4-tert-butyl-N-(3-chloro-4-oxo-1(4H)-naphthalenylidene)benzenesulfonamide has been shown to have anti-inflammatory properties and has been investigated as a potential treatment for inflammatory diseases such as rheumatoid arthritis. 4-tert-butyl-N-(3-chloro-4-oxo-1(4H)-naphthalenylidene)benzenesulfonamide has also been studied as a potential anticancer agent, and has shown promise in inhibiting the growth of cancer cells in vitro. In materials science, 4-tert-butyl-N-(3-chloro-4-oxo-1(4H)-naphthalenylidene)benzenesulfonamide has been used as a building block for the synthesis of new materials with unique properties. In biochemistry, 4-tert-butyl-N-(3-chloro-4-oxo-1(4H)-naphthalenylidene)benzenesulfonamide has been used as a tool to study protein-protein interactions and has been shown to modulate the activity of several important signaling pathways.
Mecanismo De Acción
The mechanism of action of 4-tert-butyl-N-(3-chloro-4-oxo-1(4H)-naphthalenylidene)benzenesulfonamide is not well understood, but it is thought to work by inhibiting the activity of certain enzymes and signaling pathways. 4-tert-butyl-N-(3-chloro-4-oxo-1(4H)-naphthalenylidene)benzenesulfonamide has been shown to inhibit the activity of several important enzymes involved in the inflammatory response, including cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX). 4-tert-butyl-N-(3-chloro-4-oxo-1(4H)-naphthalenylidene)benzenesulfonamide has also been shown to modulate the activity of several important signaling pathways, including the nuclear factor kappa B (NF-κB) pathway and the mitogen-activated protein kinase (MAPK) pathway.
Biochemical and Physiological Effects
4-tert-butyl-N-(3-chloro-4-oxo-1(4H)-naphthalenylidene)benzenesulfonamide has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that 4-tert-butyl-N-(3-chloro-4-oxo-1(4H)-naphthalenylidene)benzenesulfonamide can inhibit the production of inflammatory cytokines and chemokines, and can reduce the activity of several important enzymes involved in the inflammatory response. 4-tert-butyl-N-(3-chloro-4-oxo-1(4H)-naphthalenylidene)benzenesulfonamide has also been shown to inhibit the growth of cancer cells in vitro, and to induce apoptosis (programmed cell death) in some cancer cell lines. In vivo studies have shown that 4-tert-butyl-N-(3-chloro-4-oxo-1(4H)-naphthalenylidene)benzenesulfonamide can reduce inflammation and pain in animal models of arthritis, and can inhibit tumor growth in animal models of cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-tert-butyl-N-(3-chloro-4-oxo-1(4H)-naphthalenylidene)benzenesulfonamide has several advantages for use in lab experiments. It is a relatively small and simple molecule, and can be synthesized in high purity and yield. 4-tert-butyl-N-(3-chloro-4-oxo-1(4H)-naphthalenylidene)benzenesulfonamide is also stable under a variety of conditions, and can be easily stored and transported. However, 4-tert-butyl-N-(3-chloro-4-oxo-1(4H)-naphthalenylidene)benzenesulfonamide also has some limitations for use in lab experiments. It is a sulfonamide derivative, which can lead to potential toxicity and side effects in some experimental systems. 4-tert-butyl-N-(3-chloro-4-oxo-1(4H)-naphthalenylidene)benzenesulfonamide is also relatively hydrophobic, which can limit its solubility and bioavailability in certain experimental systems.
Direcciones Futuras
There are several future directions for research on 4-tert-butyl-N-(3-chloro-4-oxo-1(4H)-naphthalenylidene)benzenesulfonamide. One potential avenue of research is to investigate the potential of 4-tert-butyl-N-(3-chloro-4-oxo-1(4H)-naphthalenylidene)benzenesulfonamide as a therapeutic agent for inflammatory diseases and cancer. Additional studies are needed to fully understand the mechanism of action of 4-tert-butyl-N-(3-chloro-4-oxo-1(4H)-naphthalenylidene)benzenesulfonamide, and to identify potential targets for drug development. Another potential area of research is to explore the use of 4-tert-butyl-N-(3-chloro-4-oxo-1(4H)-naphthalenylidene)benzenesulfonamide as a building block for the synthesis of new materials with unique properties. Finally, further studies are needed to understand the limitations of 4-tert-butyl-N-(3-chloro-4-oxo-1(4H)-naphthalenylidene)benzenesulfonamide in experimental systems, and to identify potential modifications to improve its solubility and bioavailability.
Métodos De Síntesis
The synthesis of 4-tert-butyl-N-(3-chloro-4-oxo-1(4H)-naphthalenylidene)benzenesulfonamide involves the reaction of 3-chloro-4-oxo-1(4H)-naphthalenylidene with benzenesulfonamide in the presence of a tert-butyl group. The reaction is typically carried out under mild conditions, and the resulting product is a white crystalline solid with a high degree of purity. The synthesis of 4-tert-butyl-N-(3-chloro-4-oxo-1(4H)-naphthalenylidene)benzenesulfonamide has been extensively studied, and several variations of the reaction have been developed to optimize yields and purity.
Propiedades
Fórmula molecular |
C20H18ClNO3S |
|---|---|
Peso molecular |
387.9 g/mol |
Nombre IUPAC |
(NZ)-4-tert-butyl-N-(3-chloro-4-oxonaphthalen-1-ylidene)benzenesulfonamide |
InChI |
InChI=1S/C20H18ClNO3S/c1-20(2,3)13-8-10-14(11-9-13)26(24,25)22-18-12-17(21)19(23)16-7-5-4-6-15(16)18/h4-12H,1-3H3/b22-18- |
Clave InChI |
UVGIOYNZUIXEPK-PYCFMQQDSA-N |
SMILES isomérico |
CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)/N=C\2/C=C(C(=O)C3=CC=CC=C32)Cl |
SMILES |
CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)N=C2C=C(C(=O)C3=CC=CC=C32)Cl |
SMILES canónico |
CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)N=C2C=C(C(=O)C3=CC=CC=C32)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Ethyl 5-{[(9,10-dioxo-9,10-dihydro-2-anthracenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B281130.png)
![N-[(4-chlorophenyl)sulfonyl]-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylcyclohexanecarboxamide](/img/structure/B281132.png)


![4-{[(9,10-Dioxo-9,10-dihydro-2-anthracenyl)sulfonyl]amino}benzoic acid](/img/structure/B281135.png)

![N-[(4-isopropylphenyl)sulfonyl]-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylcyclohexanecarboxamide](/img/structure/B281141.png)
![3-{[(5-Tert-butyl-2,3-dimethylphenyl)sulfonyl]amino}benzoic acid](/img/structure/B281142.png)
![Butyl 5,14-dioxo-5,14-dihydrobenzo[5,6]indolo[1,2-b]isoquinoline-13-carboxylate](/img/structure/B281146.png)
![N-(2-methoxy-5-methylphenyl)-4-[(quinolin-8-ylsulfonyl)amino]benzamide](/img/structure/B281152.png)
![Isopropyl 5,14-dioxo-5,14-dihydrobenzo[5,6]indolo[1,2-b]isoquinoline-13-carboxylate](/img/structure/B281153.png)

![3-{[Ethyl(3-methylphenyl)amino]sulfonyl}benzoic acid](/img/structure/B281156.png)
![N-(4-butylphenyl)-4-[(8-quinolinylsulfonyl)amino]benzamide](/img/structure/B281157.png)